

VO-Ohpic trihydrate stability at 37°C incubation

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780451

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Technical Support Center: VO-Ohpic Trihydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **VO-Ohpic trihydrate**.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for VO-Ohpic trihydrate?

For long-term stability, **VO-Ohpic trihydrate** powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Once dissolved in a solvent, the stock solution is stable for up to 1 year at -80°C and for 1 month at -20°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1][3]

2. How should I prepare a stock solution of VO-Ohpic trihydrate?

VO-Ohpic trihydrate is soluble in DMSO.[1][3] For a 10 mM stock solution, you can dissolve 4.15 mg of the compound in 1 mL of DMSO.[4] It is crucial to use fresh, moisture-free DMSO, as the compound's solubility can be reduced in the presence of moisture.[3] If you encounter solubility issues, warming the solution at 37°C for 10 minutes or using an ultrasonic bath can aid in dissolution.[5]

3. What is the stability of **VO-Ohpic trihydrate** in solution at 37°C during an experiment?







While specific long-term stability data at 37°C is not readily available, warming the solution at 37°C for a short period (e.g., 10 minutes) is a recommended step to aid dissolution, suggesting short-term stability at this temperature.[5] For in-vitro experiments, it is common practice to preincubate the inhibitor with the enzyme at room temperature for about 10 minutes before initiating the reaction.[2][4] For in-vivo studies, it is advisable to prepare the working solution fresh on the day of the experiment.[1]

4. What is the mechanism of action of **VO-Ohpic trihydrate**?

VO-Ohpic trihydrate is a potent and selective inhibitor of the phosphatase and tensin homolog (PTEN).[1][3][6] By inhibiting PTEN's lipid phosphatase activity, it prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the accumulation of PIP3 and subsequent activation of downstream signaling pathways, most notably the PI3K/Akt pathway.[3][7] This activation influences various cellular processes including cell growth, proliferation, and survival.[6]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation of VO-Ohpic trihydrate in stock solution	The compound has low solubility in aqueous solutions.	Prepare stock solutions in a suitable organic solvent like DMSO.[1][3] For in vivo experiments requiring aqueous solutions, use co-solvents such as PEG300, Tween-80, or SBE-β-CD.[1][4]
The DMSO used may have absorbed moisture.	Use fresh, anhydrous DMSO to prepare stock solutions as moisture can reduce solubility. [3]	
The concentration is too high.	If precipitation occurs, gentle warming at 37°C for 10 minutes and/or sonication can help to redissolve the compound.[1][5] Consider preparing a less concentrated stock solution if the issue persists.	_
Inconsistent experimental results	Degradation of the compound due to improper storage.	Ensure the compound and its stock solutions are stored at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing aliquots.[1]
Incomplete dissolution of the compound.	Visually inspect the solution to ensure it is clear and free of particulates before use. If needed, warm and/or sonicate the solution to ensure complete dissolution.[1][5]	



Low cell viability in control group (vehicle only)

High concentration of DMSO in the final culture medium.

For in-vitro cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For animal studies, the DMSO concentration should generally be below 10% for normal mice and below 2% for more sensitive models like nude mice.[4]

Experimental Protocols & Data In Vitro PTEN Inhibition Assay

A common method to assess the inhibitory effect of **VO-Ohpic trihydrate** on PTEN is a phosphate release assay.[5][8]

Methodology:

- Recombinant PTEN enzyme is pre-incubated with varying concentrations of VO-Ohpic trihydrate in an appropriate assay buffer for 10 minutes at room temperature.[2][4]
- The phosphatase reaction is initiated by adding a substrate, such as diC8-PIP3, presented in octylglucoside mixed micelles.[5][8]
- The reaction is allowed to proceed for a specified time and then stopped.
- The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay.[4]
- The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.



Parameter	Value	Reference
IC50	35 nM	[3][5]
46 ± 10 nM	[1]	

Cellular Assay for Akt Phosphorylation

This protocol determines the effect of **VO-Ohpic trihydrate** on the downstream Akt signaling pathway in cells.[5][8]

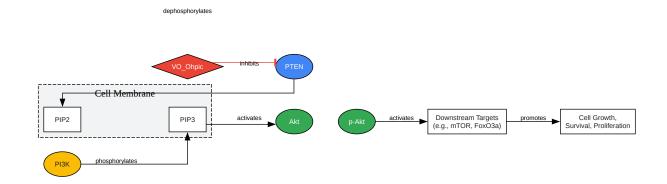
Methodology:

- Cells (e.g., NIH 3T3 or L1 fibroblasts) are cultured to the desired confluence.[5][8]
- The cells are then treated with varying concentrations of **VO-Ohpic trihydrate** (e.g., 0-500 nM) for a specific duration (e.g., 15 minutes).[5]
- Following treatment, the cells are lysed, and the protein concentration is determined.
- Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
- The levels of phosphorylated Akt (at Ser473 and Thr308) and total Akt are detected using specific antibodies.
- The ratio of phosphorylated Akt to total Akt is quantified to assess the effect of the inhibitor.

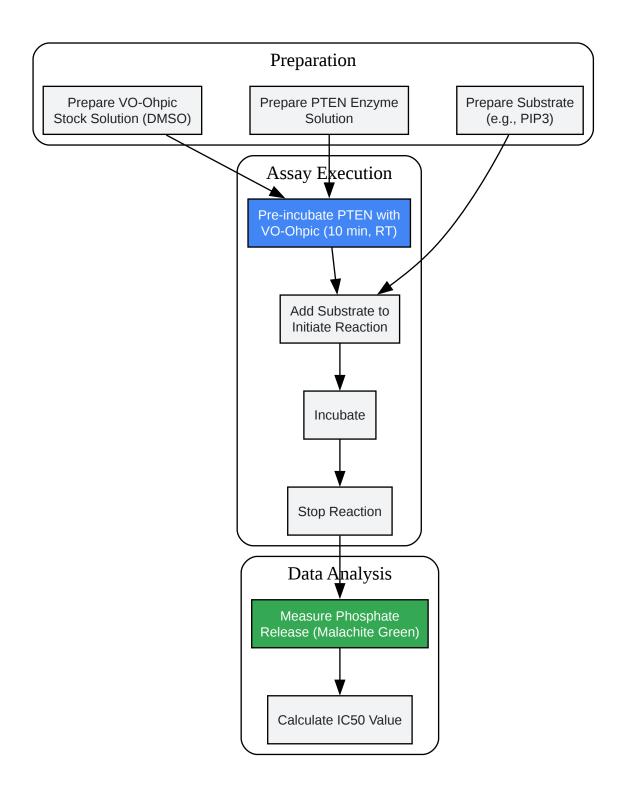
Cell Line	Concentration for Saturation of Akt Phosphorylation	Reference
NIH 3T3 and L1 fibroblasts	75 nM	[5][8]

Visualizations









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